N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide
Description
This compound is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a 4-phenylbutanamide moiety at position 5. Quinazolinones are heterocyclic scaffolds known for their pharmacological versatility, including kinase inhibition and anticancer activity . The 4-phenylbutanamide side chain contributes to lipophilicity and may influence binding affinity in biological targets.
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-18-27-24-16-11-20(28-25(30)10-6-9-19-7-4-3-5-8-19)17-23(24)26(31)29(18)21-12-14-22(32-2)15-13-21/h3-5,7-8,11-17H,6,9-10H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWYKYAIAFBRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CCCC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a quinazolinone core, which is known for its diverse biological activities. Its structural formula can be represented as follows:
This structure includes a methoxyphenyl group and a phenylbutanamide moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer proliferation and other diseases. For instance, derivatives of quinazolinone have been shown to target thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell growth and survival .
- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
- Antimicrobial Effects : Similar compounds have exhibited broad-spectrum antimicrobial activity, potentially making this derivative useful in treating infections .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism was linked to the induction of apoptosis through caspase activation .
- Structure-Activity Relationship (SAR) : Research indicates that modifications on the quinazolinone scaffold significantly affect biological activity. For example, substituents at specific positions on the phenyl rings enhance potency against target enzymes .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins. These studies suggest that the methoxy group plays a crucial role in stabilizing the interaction with enzyme active sites .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an anti-inflammatory and antitumor agent. Studies have demonstrated that derivatives of quinazolinone compounds exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. For instance, a related compound was shown to inhibit COX-2 activity effectively, suggesting that modifications to the quinazolinone structure can enhance anti-inflammatory properties .
Case Study: COX-2 Inhibition
- Objective: Evaluate the anti-inflammatory potential of quinazolinone derivatives.
- Method: In vitro assays measuring COX-2 inhibition.
- Results: The compound exhibited significant inhibition, indicating potential therapeutic applications in treating inflammatory diseases.
Synthetic Methodologies
Recent advancements in synthetic chemistry have highlighted efficient methods for synthesizing this compound. The use of green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, has been reported to improve yields and reduce environmental impact. These methodologies are critical for scaling up production for pharmaceutical applications.
Table 1: Comparative Synthetic Routes
| Methodology | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Microwave-assisted synthesis | 59 | Ethanol, 120 °C | |
| Conventional reflux | 40 | DMF, 5 hours | |
| Solvent-free synthesis | 70 | Choline chloride:urea DES |
Biological Research Applications
Beyond its therapeutic potential, N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide serves as a valuable building block in the synthesis of more complex molecules. Its ability to interact with various biological targets makes it a candidate for further exploration in drug discovery programs.
Potential Biological Activities:
- Antitumor
- Anti-inflammatory
- Antiviral
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide with structurally related quinazolinone derivatives:
Key Observations:
Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with 4-fluorophenyl in CAS 1105207-47-3. The 4-phenylbutanamide chain (4 carbons) in the target compound offers greater conformational flexibility compared to propanamide (3 carbons) in CAS 1574474-15-9, which may impact target engagement .
Structural Complexity: Derivatives with dual quinazolinone units (e.g., CAS 1574326-65-0) exhibit enhanced structural complexity, which may confer multitarget activity but complicate synthesis and bioavailability .
Research Findings and Implications
- Synthetic Routes : Similar compounds (e.g., CAS 1574474-15-9) are synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution, suggesting feasible pathways for the target compound .
- Crystallography: Tools like SHELXL and ORTEP-3 (Evidences 1, 4) are critical for resolving quinazolinone structures, enabling precise analysis of substituent effects on crystal packing and stability.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide, and what critical reaction parameters should be optimized?
- Methodology : A two-step nucleophilic substitution and coupling strategy is commonly employed. First, synthesize the quinazolinone core via cyclization of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions. Second, introduce the 4-phenylbutanamide moiety via amide coupling using reagents like EDCI/HOBt or DCC. Key parameters include:
- Temperature control (60–80°C) to avoid side reactions during cyclization.
- Solvent selection (e.g., DMF or THF) to balance reactivity and solubility.
- Stoichiometric ratios of coupling agents to minimize unreacted intermediates .
Q. How can X-ray crystallography be utilized to confirm the molecular structure, and which software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement due to its robustness in handling small-molecule data. Critical steps include:
- Data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
- Application of the ORTEP-3 GUI for visualizing thermal ellipsoids and validating bond lengths/angles.
- Cross-validation with PLATON to check for missed symmetry or twinning .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting NMR signals be resolved?
- Methodology : Combine -NMR, -NMR, and HRMS. For ambiguous signals:
- Use 2D experiments (COSY, HSQC, HMBC) to assign coupling patterns.
- Compare experimental -NMR shifts with density functional theory (DFT)-calculated values to resolve overlaps, especially in the quinazolinone aromatic region .
Advanced Research Questions
Q. How can molecular docking studies explain discrepancies between in vitro activity and computational predictions for this compound?
- Methodology : Perform ensemble docking using multiple protein conformations (e.g., from molecular dynamics simulations). Key considerations:
- Include solvent effects (explicit water models) and post-translational modifications (e.g., phosphorylation) in the target.
- Validate docking poses with free-energy perturbation (FEP) or MM/GBSA calculations to account for entropy-enthalpy trade-offs.
- Cross-reference with experimental IC data from high-throughput screens to identify false negatives .
Q. What strategies are effective in resolving crystallographic disorder in the 4-phenylbutanamide side chain?
- Methodology : Apply twin refinement in SHELXL if disorder is due to pseudo-symmetry. For dynamic disorder:
- Use SQUEEZE to model diffuse solvent contributions.
- Test alternative space groups (e.g., P2/c vs. P-1) to minimize R.
- Validate with Hirshfeld surface analysis to distinguish static vs. dynamic effects .
Q. How do substituents on the quinazolinone core influence metabolic stability, and what in vitro assays are recommended for profiling?
- Methodology : Conduct cytochrome P450 inhibition assays (e.g., CYP3A4, CYP2D6) and microsomal stability tests. Structural insights:
- The 4-methoxyphenyl group reduces oxidative metabolism but may increase glucuronidation.
- Replace the methyl group at position 2 with a trifluoromethyl moiety to enhance metabolic resistance, as seen in analogs with improved pharmacokinetics .
Q. What are the limitations of current SAR models for this compound class, and how can machine learning address them?
- Methodology : Traditional SAR often neglects 3D conformational dynamics. Solutions include:
- Train graph neural networks (GNNs) on crystallographic data to predict bioactive conformers.
- Augment datasets with synthetic minority oversampling (SMOTE) to balance underrepresented activity classes.
- Validate models using leave-one-cluster-out cross-validation to avoid overfitting .
Key Challenges and Recommendations
- Synthetic Scalability : Batch-wise amide coupling may lead to racemization; consider flow chemistry for improved reproducibility .
- Computational Validation : Always cross-check docking results with experimental mutagenesis data to avoid overinterpretation .
- Crystallographic Artifacts : Use synchrotron radiation to resolve weak diffraction patterns in flexible regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
